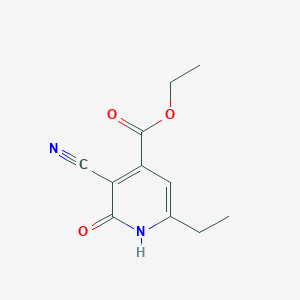
4-(5-Methyl-benzooxazol-2-yl)-phenylamine
Vue d'ensemble
Description
The compound 4-(5-Methyl-benzooxazol-2-yl)-phenylamine is a heterocyclic compound that features a benzooxazole moiety. This structural motif is common in various synthesized compounds that exhibit a range of biological activities and chemical properties. Although the provided papers do not directly discuss 4-(5-Methyl-benzooxazol-2-yl)-phenylamine, they do provide insights into similar heterocyclic compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of heterocyclic compounds often involves multi-step reactions that can include cyclization and substitution processes. For example, the synthesis of pyrazolo[5,1-a]pyrimidines and pyrazolo[5,1-c][1,2,4]triazines containing a benzooxazole moiety was achieved from N-[3-amino-4-(benzooxazol-2-yl)pyrazol-5-yl]phenylamine or its diazonium chloride with appropriate active methylene compounds . This suggests that similar methodologies could potentially be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often characterized using spectroscopic methods and X-ray crystallography. For instance, a related compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, was characterized by FT-IR, NMR, Mass spectroscopies, and single-crystal X-ray diffraction . These techniques could be used to determine the molecular structure of 4-(5-Methyl-benzooxazol-2-yl)-phenylamine, providing insights into its geometric parameters and electronic properties.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are closely related to their molecular structure. For example, the study of the molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and non-linear optical (NLO) properties of a related compound was conducted using theoretical calculations . Such properties are important for understanding the reactivity and potential applications of 4-(5-Methyl-benzooxazol-2-yl)-phenylamine, including its potential use as an antimicrobial agent, as suggested by the antimicrobial activity evaluation of similar compounds .
Applications De Recherche Scientifique
Synthesis and Reactivity
4-(5-Methyl-benzooxazol-2-yl)-phenylamine and its derivatives are involved in various synthesis reactions. For example, N-[3-amino-4-(benzoxazol-2-yl)pyrazol-5-yl]phenylamine is a key compound in the synthesis of pyrazolo[5,1-a]pyrimidines and pyrazolo[5,1-c][1,2,4]triazines containing benzooxazole moiety, which are synthesized using active methylene compounds (Abdelhamid, Halim, & Baghos, 2007).
Medicinal Chemistry and Anticancer Activity
Several benzothiazole and benzoxazole derivatives, including those starting from 4-benzoxazol-2-yl-phenylamine, have been synthesized and evaluated for their anticancer activities. Notably, some compounds have shown potent inhibitory activity against human breast cancer cell lines, making them promising candidates for cancer therapy (Abdelgawad et al., 2013).
Molecular Imaging and Contrast Agents
In the field of molecular imaging, derivatives of 4-(5-Methyl-benzooxazol-2-yl)-phenylamine have been explored as potential MRI contrast agents. For instance, a gadolinium(III)-4-benzothiazol-2-yl-phenylamine complex has been synthesized for brain-specific magnetic resonance (MR) imaging. This complex has demonstrated a higher relaxivity compared to standard MR contrast agents, making it a potential candidate for brain imaging applications (Saini et al., 2013).
Electrochromic Materials
4-(5-Methyl-benzooxazol-2-yl)-phenylamine is also integral in synthesizing electrochromic materials. A study synthesized triphenylamine containing copolymers, exploring the impact of π-bridge and triphenylamine unit on electrochemical properties. These polymers are promising for use in electrochromic devices (Hacioglu et al., 2014).
Antimicrobial Activities
Additionally, benzimidazole derivatives, including those synthesized from 4-(5-Methyl-benzooxazol-2-yl)-phenylamine, have been investigated for their antimicrobial properties. These compounds have shown activity against various strains of human pathogenic microorganisms, indicating potential for use in antimicrobial therapies (Krishnanjaneyulu et al., 2014).
Propriétés
IUPAC Name |
4-(5-methyl-1,3-benzoxazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-9-2-7-13-12(8-9)16-14(17-13)10-3-5-11(15)6-4-10/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIKYKSWQZSLOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80325460 | |
| Record name | 4-(5-Methyl-benzooxazol-2-yl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80325460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methyl-benzooxazol-2-yl)-phenylamine | |
CAS RN |
22501-77-5 | |
| Record name | 22501-77-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508412 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(5-Methyl-benzooxazol-2-yl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80325460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(2-Hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1330632.png)








